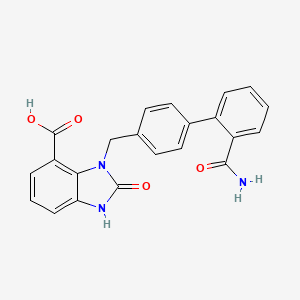
Azilsartan Impurity 46
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azilsartan Impurity 46 is a chemical compound with the molecular formula C27H24N4O5 and a molecular weight of 484.5 g/mol . It is a byproduct formed during the synthesis of Azilsartan, an angiotensin II receptor blocker used to treat hypertension . The chemical name of this compound is 2-Ethoxy-1-((2’-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid .
准备方法
The preparation of Azilsartan Impurity 46 involves several synthetic routes and reaction conditions. One common method includes the treatment of 1-[[2’-cyano-biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate methyl ester with 2-ethylhexyl chloroformate and cyclization in refluxing xylene, followed by saponification . The reaction temperature is typically very high, up to about 140°C, and the neutralization reaction must be performed by adjusting the alkalinity of the solution through hydrochloric acid after saponification .
化学反应分析
Azilsartan Impurity 46 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Azilsartan Impurity 46 has several scientific research applications, including:
Analytical Method Development: It is used for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the quality and purity of Azilsartan.
Quality Control: It is used in quality control applications for the assessment of impurities in Azilsartan during commercial production.
Pharmaceutical Research: It is used in pharmaceutical research to study the stability and degradation of Azilsartan.
作用机制
相似化合物的比较
Azilsartan Impurity 46 can be compared with other impurities and related substances of Azilsartan, such as:
- Azilsartan N-medoxomil
- Azilsartan dimedoxomil
- Methoxy analogue of Azilsartan medoxomil
- Amide methyl ester of Azilsartan
These compounds share similar structural features but differ in their specific functional groups and chemical properties . This compound is unique due to its specific molecular structure and formation during the synthesis of Azilsartan .
属性
分子式 |
C22H17N3O4 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C22H17N3O4/c23-20(26)16-5-2-1-4-15(16)14-10-8-13(9-11-14)12-25-19-17(21(27)28)6-3-7-18(19)24-22(25)29/h1-11H,12H2,(H2,23,26)(H,24,29)(H,27,28) |
InChI 键 |
IGSFHUGYQWQWQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate](/img/structure/B13868335.png)




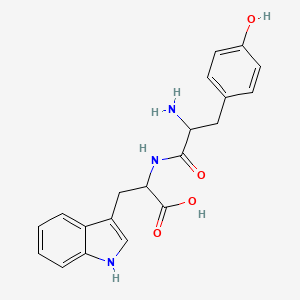

![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
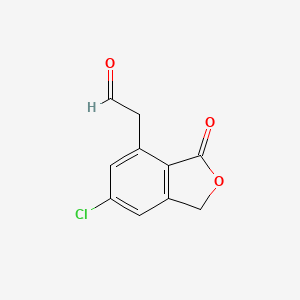
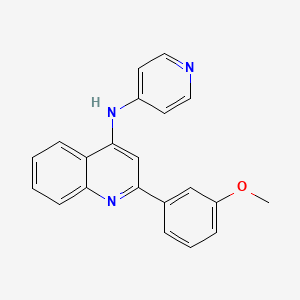
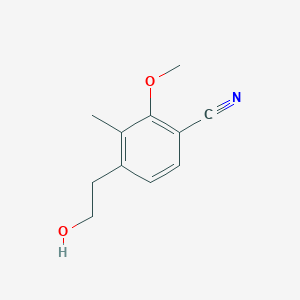
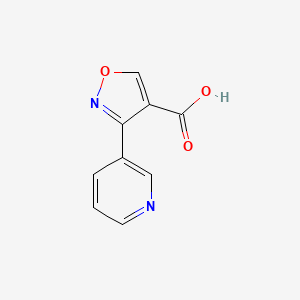
![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)

